N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Overview
Description
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide, often referred to as BABTB, is an organic compound with a variety of uses in scientific research. It is a white to off-white crystalline solid with a melting point of 90-92°C. BABTB is a relatively new compound, first synthesized in 2015, and has since been used in a range of research studies and experiments.
Scientific Research Applications
BABTB has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions. It has also been used as a reagent in organic synthesis and as a catalyst in asymmetric synthesis. BABTB has also been used in the study of molecular recognition, as well as in the study of molecular recognition and transport.
Mechanism of Action
The mechanism of action of BABTB is not fully understood. However, it is believed that the compound acts as a ligand and binds to specific receptors in the body. This binding triggers a series of biochemical reactions that result in various physiological effects.
Biochemical and Physiological Effects
BABTB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can result in increased cognitive function and improved memory. BABTB has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the body, which can result in improved mood and decreased anxiety.
Advantages and Limitations for Lab Experiments
The use of BABTB in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored at room temperature. The main limitation of BABTB is that it is not very soluble in water, so it must be dissolved in organic solvents before use.
Future Directions
There are a number of potential future directions for the use of BABTB in scientific research. It could be used in the study of enzyme inhibitors, as well as in the study of drug delivery systems. It could also be used in the study of molecular recognition and transport, as well as in the development of new drugs and therapeutic agents. Finally, it could be used in the study of molecular recognition and transport, as well as in the study of molecular recognition and transport in biological systems.
properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)14-6-4-13(5-7-14)18(24)22-16-10-8-15(9-11-16)21-17(23)12-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEMBBXNRKLEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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